molecular formula C12H6ClNO B11887312 7-Chloro-9H-indeno[2,1-C]pyridin-9-one CAS No. 114995-35-6

7-Chloro-9H-indeno[2,1-C]pyridin-9-one

Cat. No.: B11887312
CAS No.: 114995-35-6
M. Wt: 215.63 g/mol
InChI Key: RMPWOZCSMRSOPK-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Biology and Synthetic Organic Chemistry

Nitrogen heterocyles, organic compounds containing at least one nitrogen atom within a ring structure, are of paramount importance in modern science. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their diverse biological activities. In chemical biology, these scaffolds are instrumental in the design of molecules that can interact with biological targets with high specificity and affinity. Synthetic organic chemists, in turn, are constantly developing new methods to construct these complex architectures, enabling the exploration of novel chemical space and the generation of libraries of compounds for screening and development.

Overview of the Indeno[2,1-C]pyridinone Core Structure and Diverse Derivatives

The indeno[2,1-c]pyridinone core is a fused heterocyclic system, integrating an indanone moiety with a pyridine (B92270) ring. This arrangement results in a rigid, planar structure that provides a unique scaffold for the presentation of various functional groups. The carbonyl group of the indanone portion and the nitrogen atom in the pyridine ring are key features that can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.

Researchers have synthesized a multitude of derivatives based on this core structure. These efforts have led to the discovery of compounds with a wide array of biological activities, including potential applications as anticancer agents. For instance, derivatives of the related indeno[1,2-b]pyridine scaffold have been investigated for their ability to inhibit topoisomerases, enzymes crucial for DNA replication in cancer cells. nih.gov

Rationale for Investigating Substituted Indeno[2,1-C]pyridin-9-ones, with a Focus on Chlorination

The systematic modification of a lead compound through the introduction of various substituents is a cornerstone of medicinal chemistry. This process, known as structure-activity relationship (SAR) studies, aims to enhance the potency, selectivity, and pharmacokinetic properties of a molecule.

The introduction of a chlorine atom onto the indeno[2,1-c]pyridinone scaffold, as seen in 7-Chloro-9H-indeno[2,1-C]pyridin-9-one, is a strategic decision. Halogen atoms, particularly chlorine, can significantly influence a molecule's properties. The presence of a chlorine atom can alter the electronic distribution within the molecule, potentially enhancing its binding affinity to a biological target. Furthermore, chlorination can improve metabolic stability and membrane permeability, which are critical factors for drug efficacy. Studies on related chlorinated indenopyridine analogs have demonstrated that the position of the chlorine substituent can have a profound impact on their cytotoxic activities. nih.gov For example, research on 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones, which share some structural similarities, has shown that chlorination can contribute to potent antimalarial properties. nih.gov

Research Findings on Related Indenopyridinone Derivatives

While specific research data on this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights into the potential of this chemical class. The following table summarizes findings on related indeno-heterocyclic systems, highlighting the impact of various substitutions on their biological activities.

Compound ClassSubstitutionObserved Biological ActivityReference
2,4-diphenyl-5H-indeno[1,2-b]pyridinesHydroxyl and ChlorineSignificant cytotoxic effect against various cancer cell lines, with the position of the chlorine atom influencing activity. nih.gov
9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analoguesVarious substitutionsIdentification of potent and selective inhibitors of the deubiquitinating enzyme USP8. nih.gov
7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinedionesImino derivativesHighly active antimalarial agents. nih.gov
Pyridinyl substituted 7H-indeno[2,1-c]quinoline derivativesPyridinyl groupsActive against breast, lung, and central nervous system human cancer cell lines. researchgate.net

These findings underscore the potential of the indeno[2,1-c]pyridinone scaffold as a template for the design of novel therapeutic agents. The introduction of a chlorine atom at the 7-position of the 9H-indeno[2,1-C]pyridin-9-one molecule is a logical step in the exploration of this chemical space, and further research is warranted to fully elucidate its chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114995-35-6

Molecular Formula

C12H6ClNO

Molecular Weight

215.63 g/mol

IUPAC Name

7-chloroindeno[2,1-c]pyridin-9-one

InChI

InChI=1S/C12H6ClNO/c13-7-1-2-8-9-3-4-14-6-11(9)12(15)10(8)5-7/h1-6H

InChI Key

RMPWOZCSMRSOPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CN=C3

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 9h Indeno 2,1 C Pyridin 9 One and Analogous Structures

Retrosynthetic Analysis and Identification of Key Starting Materials for Indeno[2,1-C]pyridin-9-one Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 9H-indeno[2,1-c]pyridin-9-one scaffold, a primary disconnection can be made at the pyridine (B92270) ring, suggesting a strategy that involves the annulation of the pyridine ring onto an existing indanone framework.

A common retrosynthetic approach for the broader class of indeno[2,1-c]pyridines and their derivatives often begins with the disconnection of the pyridine ring. This leads back to key precursors such as 1,3-indandione (B147059) or ninhydrin (B49086) (1,2,3-indantrione) and a suitable nitrogen-containing component. researchgate.netrsc.org For instance, the synthesis of indeno[1,2-b]quinoxalinones, which share a similar indeno-fused heterocyclic structure, often starts with the condensation of ninhydrin with 1,2-phenylenediamines. rsc.org

Another key starting material for related structures is 2-arylidene indane-1,3-dione. researchgate.net These precursors can be reacted with various nitrogen sources to construct the desired pyridine ring. The specific starting materials for 7-Chloro-9H-indeno[2,1-C]pyridin-9-one would logically be a chlorinated derivative of one of these indane-based precursors, or the chlorine atom could be introduced at a later stage in the synthesis.

Development of Classical and Modern Synthetic Approaches to the Indeno[2,1-C]pyridinone System

The construction of the indeno[2,1-c]pyridinone core has been approached through both classical and modern synthetic methods. These range from traditional condensation reactions to more advanced multicomponent and catalyzed reactions that offer greater efficiency and molecular diversity.

Multicomponent Reaction Strategies in Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govgrowingscience.compsu.edu This approach is valued for its atom economy and the ability to rapidly generate libraries of structurally diverse compounds. psu.edu

Several MCR strategies have been developed for the synthesis of indeno[2,1-c]pyridine derivatives and related structures:

A three-component domino reaction has been developed to synthesize polyfunctionalized indenopyridine derivatives. This method involves the simple mixing of three common starting materials in ethanol (B145695) with sodium hydroxide (B78521) as a catalyst under microwave irradiation. nih.gov

One-pot, three-component condensation reactions under mild conditions have been used to synthesize indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives. For example, 1,3-indandione, 6-aminouracil, and 4-nitrobenzaldehyde (B150856) can be reacted in DMF with triethylamine (B128534) at 60°C. researchgate.net

Another one-pot synthesis involves the reaction of 6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one with formaldehyde (B43269) and indane-1,3-dione to yield a tetracyclic system. arkat-usa.org

The Povarov reaction, a three-component imino Diels-Alder reaction, has been used to create α-pyridinyl-substituted indeno[2,1-c]quinoline derivatives. This involves an aniline, a pyridine-2-carbaldehyde, and indene (B144670), catalyzed by a Lewis acid like boron trifluoride-diethyl ether complex. researchgate.net

These MCRs offer a streamlined pathway to complex heterocyclic systems, often with the benefit of mild reaction conditions and the avoidance of isolating intermediates. researchgate.net

Cyclization Reactions and Annulation Techniques for Ring Formation

Cyclization and annulation reactions are fundamental to the formation of the fused ring system of indeno[2,1-c]pyridinones. These reactions create the new rings that are fused to the indene core.

A foundational method involves the condensation of ninhydrin with 2,3-diaminopyridine (B105623) derivatives, which proceeds through an initial Schiff base formation followed by intramolecular cyclodehydration to construct the fused system. evitachem.com Other notable cyclization strategies include:

The reaction of the hydrazone of 1,3-indanedione with malononitrile (B47326) in boiling ethanol in the presence of piperidine (B6355638) to yield indeno[2,1-c]pyridazine-4-carbonitrile derivatives. researchgate.net

Platinum-catalyzed cycloisomerization of pyridine propargylic alcohols and their derivatives provides access to indolizine (B1195054) and indolizinone heterocycles. nih.gov

An acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals has been used to synthesize substituted pyrrolo[2,3-c]pyridine-7-ones. enamine.net

A rhodium-catalyzed C-H activation/carbenoid insertion/dehydration process has been employed to synthesize indene[1,2-c]isoquinoline-11-one. sioc-journal.cn

Catalyst Development and Optimization in Indeno[2,1-C]pyridinone Synthesis

Catalysts play a crucial role in many of the synthetic routes to indeno[2,1-c]pyridinones and their analogs, often enabling reactions that would otherwise be difficult or impossible, and improving yields and selectivity.

Various catalysts have been employed in these syntheses:

Base Catalysts: Sodium hydroxide and piperidine are used to facilitate condensation and multicomponent reactions. nih.govarkat-usa.org

Acid Catalysts: Glacial acetic acid is a classic catalyst for condensation reactions. evitachem.comsmolecule.com Lewis acids like boron trifluoride-diethyl ether complex are used in Povarov reactions. researchgate.net

Metal Catalysts:

Palladium catalysts have been used in reactions to form cyclopenta[c]pyridine derivatives. researchgate.net

Rhodium catalysts are employed in C-H activation/annulation reactions. sioc-journal.cn

Gold(I) catalysts have been used in the synthesis of indeno[2,1-b]thiochromene derivatives through a double-cyclization process.

Platinum catalysts, such as PtCl₂ and PtCl₄, are effective in cycloisomerization reactions. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands in conjunction with platinum catalysts can significantly improve reaction yields. nih.gov

Copper-based catalysts, specifically a carbene-based microporous organic polymer-supported CuCl, have been developed for the synthesis of 2-pyridones. google.com

Organocatalysts: Triphenylphosphine (PPh₃) has been used to promote the condensation reaction between acetylene (B1199291) esters and 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides to form tetrahydro-1H-indeno[2,1-c]pyridine derivatives.

The choice of catalyst is critical and is often optimized for specific substrates and reaction types to maximize efficiency and product yield.

Specific Strategies for Introducing and Modifying Chlorine Substituents on the Indeno[2,1-C]pyridinone Scaffold

The introduction of a chlorine atom onto the indeno[2,1-c]pyridinone scaffold can be achieved through various halogenation methods. The timing of this step—either by starting with a chlorinated precursor or by halogenating the fully formed scaffold—is a key strategic consideration.

Direct Halogenation Protocols

Direct halogenation involves treating the pre-formed indeno[2,1-c]pyridinone or a related heterocyclic system with a chlorinating agent. A common method for preparing N-chlorinated hydantoins, which are versatile chlorinating agents themselves, involves the use of trichloroisocyanuric acid (TCCA). msu.edu This method is operationally simple and provides high yields of the chlorinated products. msu.edu

Another approach involves the reaction of a precursor molecule with a chlorinating agent. For example, 9-chloro-1-nitroacridine (B102269) can be reacted with a CH-acid like malononitrile, followed by reduction of the nitro group, to form a chlorinated, fused pyridine ring system. researchgate.net

The following table summarizes some direct halogenation reagents and their applications:

ReagentSubstrateProductReference
Trichloroisocyanuric acid (TCCA)HydantoinsN-chlorinated hydantoins msu.edu
9-Chloro-1-nitroacridineMalononitrile1-Cyano-2-iminopyrido[2,3,4-kl]acridines researchgate.net

Synthesis via Chlorinated Building Blocks and Precursors

The introduction of a chlorine atom at the 7-position of the 9H-indeno[2,1-c]pyridin-9-one core is typically achieved by employing starting materials or intermediates that already contain the chloro-substituent. This approach ensures regiochemical control and avoids potentially harsh chlorination steps on the final heterocyclic system, which could lead to undesired side reactions or decomposition.

A common strategy involves the use of chlorinated quinoline (B57606) derivatives. For instance, the synthesis of 7-chloroquinaldine has been accomplished through a Doebner-Miller reaction, which utilizes 3-chloroaniline (B41212) and crotonaldehyde (B89634) in the presence of an oxidant like tetrachloro-1,4-quinone. google.com This method provides a good yield of the desired 7-chloro isomer over the 5-chloro alternative and serves as a foundational method for creating chloro-substituted quinoline rings that can be further elaborated. google.com

Another key precursor is 4,7-dichloroquinoline (B193633). Its reaction with sodium azide (B81097) provides 4-azido-7-chloroquinoline, a versatile intermediate for constructing more complex heterocyclic systems. mdpi.com This azido (B1232118) derivative can undergo cycloaddition reactions, for example, to form triazole-substituted quinolines while retaining the 7-chloro substituent. mdpi.com Furthermore, 4,7-dichloroquinoline can be used to synthesize a variety of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, which have been explored for their biological activities. nih.gov

While direct synthesis of this compound from these specific precursors is not explicitly detailed in the provided context, the general principles of using chlorinated building blocks are well-established. A plausible synthetic route could involve the condensation of a chlorinated phenyl derivative with a suitable pyridine or piperidine fragment, followed by cyclization to form the indenopyridinone core. The precise nature of the precursors would be critical in dictating the final substitution pattern.

The following table summarizes key chlorinated precursors and their transformations relevant to the synthesis of chloro-substituted nitrogen heterocycles.

PrecursorReagentsProductReference
3-ChloroanilineCrotonaldehyde, Tetrachloro-1,4-quinone7-Chloroquinaldine google.com
4,7-DichloroquinolineSodium azide4-Azido-7-chloroquinoline mdpi.com
4,7-DichloroquinolinePiperazine derivatives7-Chloro-4-(piperazin-1-yl)quinoline derivatives nih.gov

Stereoselective Synthesis of Indeno[2,1-C]pyridinone Derivatives

Achieving stereocontrol in the synthesis of indeno[2,1-c]pyridinone derivatives is a significant challenge due to the potential for chirality in the fused ring system. The development of stereoselective methods is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for studying their biological activities.

One powerful strategy for stereoselective synthesis is the aza-Diels-Alder reaction. This cycloaddition reaction, involving a diene and a dienophile containing a nitrogen atom, can be rendered stereoselective through the use of chiral catalysts or auxiliaries. While not specifically described for indeno[2,1-c]pyridinones in the provided information, this approach has been successfully applied to the synthesis of other complex nitrogen-containing heterocycles. For instance, the reaction of 1-azadienes with dienophiles can lead to the formation of spiro-γ-lactams as single diastereomers. nih.gov The principles of such reactions could be adapted to construct the indenopyridinone core with defined stereochemistry.

Another emerging area is the use of palladium-catalyzed asymmetric cyclizations. For example, a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed for the synthesis of chiral spiro-indenes. oaepublish.com This method involves the trapping of a π-allyl-Pd 1,4-dipole with an in situ generated ketene, leading to products with high enantiomeric and diastereomeric ratios. oaepublish.com The application of such catalytic systems to the synthesis of indeno[2,1-c]pyridinone derivatives could provide a direct route to enantiomerically enriched compounds.

Furthermore, radical cascade reactions offer a pathway to highly functionalized and stereochemically defined cyclic structures. A transition-metal-free radical cascade seleno/thiosulfonation of aza-1,6-enynes has been shown to produce difunctionalized succinimides with excellent stereoselectivity. researchgate.net The underlying principles of controlling radical cyclization pathways could potentially be harnessed for the stereoselective construction of the indeno[2,1-c]pyridinone skeleton.

The following table outlines general strategies for stereoselective synthesis that could be applicable to indeno[2,1-c]pyridinone derivatives.

Synthetic StrategyKey FeaturesPotential ApplicationReference
Aza-Diels-Alder ReactionCycloaddition of 1-azadienes, can be made stereoselective with chiral catalysts.Formation of the pyridinone ring with controlled stereochemistry. nih.gov
Palladium-Catalyzed Asymmetric CyclizationTrapping of in situ generated dipoles with ketenes using a chiral palladium catalyst.Direct synthesis of enantiomerically enriched spiro-indenopyridinones. oaepublish.com
Radical Cascade ReactionControlled cyclization of radical intermediates to form complex cyclic systems.Stereoselective formation of functionalized indenopyridinone cores. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Indeno 2,1 C Pyridin 9 Ones

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. It also offers insight into the structure through analysis of fragmentation patterns.

HRMS is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental composition. For 7-Chloro-9H-indeno[2,1-C]pyridin-9-one (C₁₂H₆ClNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₂H₇ClNO⁺216.0216

ESI-MS: As a soft ionization technique, ESI-MS is ideal for generating the intact protonated molecule, [M+H]⁺. A key feature in the ESI-MS spectrum of this compound would be the characteristic isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum: the [M+H]⁺ peak and an [M+2+H]⁺ peak that is approximately one-third the intensity of the first, providing clear evidence for the presence of a single chlorine atom.

GC-MS: Provided the compound is sufficiently volatile and thermally stable, GC-MS can also be employed. This technique would show the molecular ion (M⁺˙) and a distinct fragmentation pattern upon electron ionization. Plausible fragmentation pathways would include the loss of a molecule of carbon monoxide (CO) from the ketone group, or the loss of a chlorine radical (Cl˙), providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by a few key absorption bands. The most prominent would be the strong, sharp peak corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone.

Table 4: Predicted IR Absorption Data for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Ketone C=OStretching1700 - 1725
Aromatic C=C / C=NStretching1450 - 1600
C-ClStretching700 - 850

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound, ensuring an accurate and detailed characterization of its chemical identity.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unambiguous proof of a molecule's connectivity, configuration, and conformation in the solid state. For a novel or complex heterocyclic system like this compound, single-crystal X-ray diffraction is the gold standard for structural elucidation.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections, the intensities and angles of which are meticulously recorded. wikipedia.org This diffraction pattern is directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice. Computational analysis of the diffraction data allows for the generation of a three-dimensional electron density map, from which the positions of individual atoms can be resolved. wikipedia.org

The resulting structural solution provides a wealth of information, including:

Bond Lengths and Angles: Precise measurements that confirm the covalent structure and can indicate electronic effects such as conjugation or strain.

Torsional Angles: These define the conformation of the molecule and the planarity of its ring systems.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The description of the symmetry elements present within the crystal.

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent forces that govern how molecules pack together in the solid state.

While specific data for this compound is not available, analysis of related fused heterocyclic compounds demonstrates the type of data obtained. For instance, the crystallographic analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, another complex nitrogen-containing fused ring system, yielded precise unit cell parameters and identified its crystal system and space group. mdpi.com Such data, once obtained, is typically deposited in crystallographic databases for public access.

Table 1: Representative Crystallographic Data Expected from Single-Crystal X-ray Analysis. This table is illustrative and does not represent experimental data for this compound.

ParameterExpected Data TypeSignificance
Chemical FormulaC12H6ClNOConfirms elemental composition.
Formula Weight215.64 g/mol Calculated molecular mass.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic crystal symmetry.
Space Groupe.g., P2₁/c, P-1Defines the symmetry operations within the unit cell. mdpi.com
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating crystal lattice unit. mdpi.com
Volume (V)ųThe volume of the unit cell. mdpi.com
ZIntegerNumber of molecules per unit cell. mdpi.com
Density (calculated)g/cm³Theoretical density of the crystal. mdpi.com
Bond Lengths/AnglesÅ and °Provides definitive confirmation of the molecular structure.

Purity Assessment and Chromatographic Methods for Compound Characterization

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. For organic molecules like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and commonly employed methods.

HPLC and UPLC operate on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. UPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically <2 µm), allowing for higher pressures, faster run times, and improved resolution compared to traditional HPLC. scirp.org

These methods are crucial for:

Purity Determination: A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%, >99%).

Reaction Monitoring: Tracking the consumption of starting materials and the formation of products over time.

Stability Indicating Assays: Assessing the degradation of a compound under stress conditions (e.g., acid, base, heat, light) by separating the parent compound from its degradation products. scirp.org

The development of an effective HPLC or UPLC method for a specific compound involves optimizing several parameters. For a moderately polar, aromatic compound like this compound, a reversed-phase method would be the standard approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

Although a specific validated method for this compound is not detailed in the surveyed literature, a typical method would be developed and validated according to established guidelines to ensure it is sensitive, specific, accurate, and precise. scirp.orgresearchgate.net

Table 2: Typical Parameters for a Reversed-Phase HPLC/UPLC Method for Purity Analysis. This table presents a representative method and does not correspond to a published, validated method for this compound.

ParameterHPLC ExampleUPLC ExamplePurpose
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeC18, 100 mm x 2.1 mm, 1.7 µm particle sizeThe stationary phase where separation occurs. UPLC columns have smaller particles. scirp.org
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidThe aqueous component of the mobile phase; acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidThe organic modifier; its proportion is adjusted to control elution strength.
Gradient e.g., 5% to 95% B over 15 minutese.g., 5% to 95% B over 5 minutesA gradual change in mobile phase composition to elute a range of compounds.
Flow Rate 1.0 mL/min0.4 mL/minThe speed at which the mobile phase is pumped through the column.
Column Temp. 30 °C40 °CControlled temperature ensures reproducible retention times. researchgate.net
Detection UV-Vis Diode Array Detector (DAD) at ~254 nmUV-Vis Diode Array Detector (DAD) at ~254 nmMonitors the eluent for UV-absorbing compounds; wavelength is chosen for max absorbance.
Injection Vol. 10 µL2 µLThe amount of sample introduced onto the column.
Run Time ~20 minutes~7 minutesTotal time for analysis. UPLC offers significantly shorter run times. scirp.org

Theoretical and Computational Chemistry of 7 Chloro 9h Indeno 2,1 C Pyridin 9 One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and reactivity of molecules. These methods provide insights into molecular geometries, electronic properties, and the distribution of electrons, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized geometry of a molecule, corresponding to its most stable three-dimensional arrangement of atoms. This is achieved by finding the minimum energy structure on the potential energy surface.

While specific DFT studies on 7-chloro-9H-indeno[2,1-c]pyridin-9-one are not extensively available in the public domain, the methodology can be illustrated by studies on related heterocyclic systems. For instance, DFT calculations on indazole derivatives have been used to compute various molecular properties. nih.gov A computational study on these derivatives, performed using the GAUSSIAN 09 software package, can provide insights into parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's 3D structure.

The electronic properties derived from DFT calculations, such as the distribution of electron density, are critical for predicting reactivity. The molecular electrostatic potential (MESP) map is a valuable tool derived from DFT that illustrates the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability.

For a series of indazole derivatives, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov The energy gap was calculated using the formula: ΔE = ELUMO - EHOMO. nih.gov The distribution of the HOMO and LUMO across the molecule provides insights into the regions most likely to be involved in chemical reactions. For the indazole derivatives studied, the HOMO and LUMO distributions were found to span almost the entire molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Set of Indazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
8a --High
8c --High
8q Good Electron Acceptor--
8s --High
8u Good Electron Donor--
8x Good Electron Donor--
8z Good Electron Donor--

Note: Specific energy values were not provided in the source. This table illustrates the type of data generated from FMO analysis. Data from a study on indazole derivatives. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the interactions of small molecules with biological macromolecules and for analyzing their dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method helps in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

While specific molecular docking studies for this compound were not found, research on related structures provides valuable insights. For example, a study on 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one identified it as a potent and selective inhibitor of the TGFβ type II receptor (TGFβ RII) kinase domain through high-throughput virtual screening and molecular docking. nih.gov The docking analysis revealed superior binding affinities compared to a standard drug, suggesting selective inhibition of the target. nih.gov

In another study, Schiff bases of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) were evaluated as potential inhibitors of the kinesin spindle protein (Eg5) through molecular docking. nih.gov The study aimed to understand the interactions within the binding site that could contribute to the inhibitory activity. nih.gov

The general procedure for molecular docking involves preparing the 3D structures of the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This method is used to study conformational changes, the stability of ligand-receptor complexes, and the dynamics of binding events.

A study on a series of 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives utilized 1 µs molecular dynamics simulations to understand their binding modes within the ATP binding site of the GSK-3β enzyme. researchgate.netnih.gov These simulations can reveal the flexibility of the ligand and the receptor, as well as the key interactions that are maintained over the simulation time.

Similarly, MD simulations were employed to study the complex of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one with the TGFβ RII kinase. nih.gov The results highlighted the stability and favorable thermodynamics of the complex, supporting its potential as a lead compound. nih.gov

MD simulations typically involve setting up the system in a solvent box, minimizing its energy, and then simulating its motion over a specific time period by solving Newton's equations of motion. The resulting trajectory provides a wealth of information about the system's dynamics.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are used to predict the activity of new compounds and to guide the design of more potent molecules.

A QSAR study on a series of diindenopyridine derivatives investigated the effect of structural parameters on their cytotoxicity. nih.gov The study found a linear relationship between the negative logarithm of the 15% inhibitory concentration (-logIC15) and descriptors such as surface area and molar refractivity. nih.gov This indicates that the size and polarizability of the molecules play a role in their biological activity.

In another study, a robust QSAR model was developed for 2,4-diphenyl indenol[1,2-b]pyridinol derivatives to predict their chemical activity against breast cancer receptors. jchemlett.com The model was generated using genetic algorithms and multilinear regression analysis and was validated using external metrics to ensure its reliability. jchemlett.com The regression coefficient (R²) of the model indicated a strong correlation between the selected descriptors and the predicted activity. jchemlett.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a correlation between these descriptors and the observed biological activity. The predictive power of the model is then tested on an external set of compounds (test set).

Descriptors and Model Development for Indeno[2,1-C]pyridinone Analogs

The foundation of any quantitative structure-activity relationship (QSAR) model lies in the selection of appropriate molecular descriptors. These numerical representations of molecular properties can be broadly categorized into several classes, each capturing different aspects of the molecule's structure and electronic character. For indeno[2,1-c]pyridinone analogs, a combination of descriptors would be employed to build a robust model.

Molecular Descriptors:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the number of rotatable bonds (nRB), which relates to conformational flexibility, and various connectivity indices that quantify the degree of branching in the molecular skeleton.

Electronic Descriptors: These descriptors are crucial for understanding the interactions between the molecule and its biological target. They are typically calculated using quantum mechanical methods like Density Functional Theory (DFT). Key electronic descriptors for indeno[2,1-c]pyridinone analogs would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and stability.

Dipole Moment: This descriptor quantifies the polarity of the molecule, which is important for its solubility and ability to engage in electrostatic interactions.

Partial Atomic Charges: The distribution of electron density across the molecule, represented by partial charges on each atom, can highlight regions that are important for intermolecular interactions such as hydrogen bonding.

Steric Descriptors: These descriptors relate to the three-dimensional shape and size of the molecule. Molar refractivity (MR), for instance, is a measure of the volume occupied by a molecule and its polarizability.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments in the body.

Model Development:

Once a set of relevant descriptors has been calculated for a series of this compound analogs with known biological activities (e.g., inhibitory concentrations, IC50), a mathematical model can be developed to correlate the descriptors with the activity. A common approach is to use multiple linear regression (MLR) to generate a QSAR equation of the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cnDn

where c represents the coefficients determined from the regression analysis and D represents the molecular descriptors. The statistical quality of the resulting model is assessed using parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. mdpi.comijpsr.com

For more complex, non-linear relationships, machine learning methods such as artificial neural networks (ANN) may be employed to develop more sophisticated predictive models. mdpi.com

Table 1: Hypothetical Molecular Descriptors for a Series of Indeno[2,1-C]pyridinone Analogs

Compound IDLogPMolar Refractivity (MR)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
1 2.865.43.1-6.2-2.5
2 3.270.13.5-6.1-2.6
3 2.562.82.9-6.3-2.4
4 3.575.33.8-6.0-2.7
5 2.968.23.3-6.2-2.5

This table presents a hypothetical set of calculated descriptors for a series of indeno[2,1-c]pyridinone analogs to illustrate the types of data used in QSAR modeling.

Predictive Modeling of Structure-Property Relationships

The ultimate goal of developing a QSAR model for this compound derivatives is to predict the biological activity of novel, yet-to-be-synthesized compounds. A statistically robust and validated QSAR model can serve as a powerful in silico screening tool, allowing chemists to prioritize the synthesis of analogs that are most likely to exhibit the desired therapeutic effects.

For instance, a QSAR study on a series of azafluorenone derivatives, which share the core scaffold of the target compound, might reveal that antimicrobial activity is positively correlated with the dipole moment and negatively correlated with the LUMO energy. wikipedia.org This would suggest that more polar analogs with a greater electron-accepting ability are likely to be more potent antimicrobial agents.

Furthermore, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights into the structure-activity relationships. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity.

Table 2: Hypothetical Predicted vs. Actual Biological Activity for a Training Set of Indeno[2,1-C]pyridinone Analogs

Compound IDActual pIC50Predicted pIC50Residual
1 6.56.40.1
2 7.17.00.1
3 6.26.3-0.1
4 7.57.6-0.1
5 6.86.70.1

This table illustrates the comparison between experimentally determined biological activity (Actual pIC50) and the activity predicted by a hypothetical QSAR model for a training set of compounds. The small residuals indicate a good model fit.

By integrating these computational approaches, researchers can build a comprehensive understanding of the structure-property relationships governing the biological activity of this compound derivatives. This knowledge is invaluable for the rational design of new and improved therapeutic agents.

Structure Activity Relationship Sar Studies of the Indeno 2,1 C Pyridinone Scaffold

Systematic Chemical Modification of the Indeno[2,1-C]pyridinone Core and Peripheral Substituents

Systematic chemical modification of the indeno[2,1-c]pyridinone scaffold is crucial for developing new drug candidates. The synthesis of derivatives often involves multi-step organic reactions, with a common route being the condensation of a chalcone (B49325) with a suitable amine in the presence of a catalyst. evitachem.com The core structure itself can be manipulated, for instance, through the reaction of ninhydrin (B49086) with various nitrogen-containing nucleophiles to create diverse fused heterocyclic systems. evitachem.com

The versatility of the indeno[2,1-c]pyridinone core allows for the introduction of a wide array of peripheral substituents. These modifications are key to fine-tuning the molecule's physicochemical properties, such as polarity and lipophilicity, which in turn affects its biological activity. evitachem.com For example, in the broader class of pyridinones, the introduction of different substituents at various positions has been shown to significantly impact their anti-HIV and anti-HBV activities.

In a related series of indenopyrazines, high-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as an inhibitor of ubiquitin-specific proteases. Subsequent synthesis and evaluation of its analogues led to the discovery of potent and selective inhibitors of the deubiquitinating enzyme USP8. nih.gov This highlights the importance of systematic modifications to optimize the biological activity of such heterocyclic systems.

Furthermore, the indenofluorene scaffold, which shares structural similarities, has been explored for applications in organic electronics due to its electron-accepting properties. researchgate.netrsc.org The synthesis of various derivatives has been undertaken to modulate these electronic characteristics. rsc.org

The following table summarizes examples of systematic modifications on related heterocyclic scaffolds and their outcomes:

ScaffoldModificationOutcome
Indeno[1,2-b]pyrazineAnalogue synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrileIdentification of potent and selective USP8 inhibitors nih.gov
IndenofluoreneSynthesis of fully conjugated derivativesDevelopment of new electron-accepting materials for organic electronics researchgate.netrsc.org
Benzo[f]indeno[2,1-c]quinolin-9-oneIdentification of 8-(2-methylphenyl) derivativeDiscovery of a novel and selective TGFβ RII kinase inhibitor nih.gov

Impact of Halogenation, with Specific Emphasis on Chlorination, on Structural Features and Electronic Properties

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a molecule. In the context of the indeno[2,1-c]pyridinone scaffold, the introduction of a halogen, such as chlorine, can significantly alter its structural and electronic features. While specific studies on 7-Chloro-9H-indeno[2,1-C]pyridin-9-one are limited, the effects of halogenation can be inferred from related heterocyclic systems.

For instance, in 6-halo-2-pyridones, the halogen substituent has been shown to influence the tautomeric equilibrium and engage in halogen bonding, which can direct the solid-state assembly of these molecules. d-nb.info DFT calculations on these compounds have revealed that the polarization of the halogen substituent is a key factor in these interactions. d-nb.info The introduction of a halogen can also impact the binding affinity of the molecule to its target, sometimes in a competitive manner with other interactions like hydrogen bonding. d-nb.info

In the case of 7-chloroquinolinehydrazones, the 7-chloro substituent is a key feature in their potent anticancer activity against a wide range of cancer cell lines. nih.gov This suggests that the electronic-withdrawing nature of the chlorine atom at this position plays a crucial role in the molecule's mechanism of action. nih.gov Similarly, for 7-chloro-11H-indeno[1,2-b]quinoxaline, the chloro-substituent is a foundational component of a series of synthesized spiro derivatives with potential biological activities. bwise.kr

The electronic properties of the indeno[2,1-c]pyridinone scaffold are expected to be significantly influenced by chlorination. The chlorine atom, being electronegative, would withdraw electron density from the aromatic system, affecting the molecule's dipole moment, polarizability, and ability to participate in intermolecular interactions. This can have a profound impact on how the molecule interacts with biological macromolecules.

The table below illustrates the impact of halogenation on related heterocyclic compounds:

Compound ClassHalogenationImpact
6-Halo-2-pyridonesBromination, IodinationInfluences tautomeric equilibrium and solid-state structure through halogen bonding d-nb.info
7-ChloroquinolinehydrazonesChlorination at C-7Confers potent and broad-spectrum anticancer activity nih.gov
7-Chloro-11H-indeno[1,2-b]quinoxalineChlorination at C-7Serves as a key building block for synthesizing biologically active spiro derivatives bwise.kr

Influence of Substituents at Key Positions (e.g., C-7) on Molecular Interactions

The position of substituents on the indeno[2,1-c]pyridinone core is critical in determining the molecule's interaction with its biological targets. The C-7 position, in particular, is located on the periphery of the molecule, making it an accessible point for modification and a potential site for key interactions with a protein's binding pocket.

The electronic nature of the substituent at C-7 can dictate the types of molecular interactions the compound can engage in. A chlorine atom at this position, for instance, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. It can also alter the electrostatic potential of the molecule, influencing its ability to form favorable interactions with the amino acid residues in a binding site.

Conformational Analysis and Stereochemical Influences on Structure-Activity Relationships

The three-dimensional shape of a molecule, dictated by its conformation and stereochemistry, is a paramount determinant of its biological activity. The rigid nature of the indeno[2,1-c]pyridinone scaffold limits its conformational flexibility, which can be an advantage in drug design as it reduces the entropic penalty upon binding to a target.

While a specific conformational analysis of this compound is not available, computational methods are often employed to understand the conformational preferences of such molecules. researchgate.net For related heterocyclic systems, it has been shown that even small energy differences between conformers can be significant for their biological activity. researchgate.net

In the synthesis of related spiro-indenoquinoxaline derivatives, the stereochemistry of the resulting products is a key consideration, with specific regio- and diastereoselective outcomes being sought. bwise.kr This underscores the importance of stereochemical control in the synthesis of complex heterocyclic systems and its direct impact on their biological evaluation.

Mechanistic Investigations in Chemical Biology of Indeno 2,1 C Pyridin 9 Ones

Probing Molecular Interactions with Biological Macromolecules

To understand the biological activity of a compound like 7-Chloro-9H-indeno[2,1-C]pyridin-9-one, the initial step involves examining its direct interactions with key cellular components.

DNA-Compound Interactions: Intercalation and Minor Groove Binding Studies

The planar structure of the indeno[2,1-c]pyridin-9-one core suggests a potential for interaction with DNA. Investigations into analogous compounds often explore two primary binding modes: intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and minor groove binding, where the compound fits into the smaller groove of the DNA. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are typically employed to study these interactions. However, no such studies have been published for this compound.

Enzyme Inhibition Mechanisms

Many therapeutic agents exert their effects by inhibiting specific enzymes. For instance, derivatives of the related indeno[1,2-b]pyridinone scaffold have been identified as inhibitors of human topoisomerase IIα. Similarly, an indeno[2,1-c]quinolin-9-one derivative has been shown to inhibit TGFβ RII kinase. To ascertain if this compound has similar properties, a comprehensive screening against a panel of kinases and other enzymes would be required. Subsequent kinetic assays would then be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Mechanisms

Compounds can also function by binding to cell surface or intracellular receptors, thereby modulating signaling pathways. Radioligand binding assays are a common method to determine the affinity and specificity of a compound for a particular receptor. At present, there is no available data on the receptor binding profile of this compound.

Biophysical Characterization of Compound-Target Binding

Once a biological target is identified, biophysical techniques are crucial for a detailed understanding of the binding event. Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface plasmon resonance (SPR) is another powerful technique for studying the kinetics of binding and dissociation. These studies provide a quantitative measure of the interaction between the compound and its target, but such data is not available for this compound.

Advanced Chemical Biology Tools for Mechanistic Elucidation

To further probe the mechanism of action in a cellular context, advanced chemical biology tools can be utilized. These may include the synthesis of photoaffinity probes, which can be used to covalently label the biological target upon photoactivation, allowing for its definitive identification. Another approach is the use of click chemistry to attach fluorescent dyes or other reporter molecules to the compound, enabling visualization of its subcellular localization and interaction with binding partners. The application of these sophisticated tools to this compound has not been documented.

Future Directions and Emerging Research Avenues for Indeno 2,1 C Pyridin 9 One Chemistry

Development of Novel and Green Synthetic Routes to Complex Indenopyridinones

The synthesis of complex heterocyclic structures like indenopyridinones has traditionally involved multi-step processes that can be inefficient and environmentally burdensome. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer reagents. wisdomlib.org Future research in the synthesis of 7-Chloro-9H-indeno[2,1-C]pyridin-9-one and its analogs is focused on developing more sustainable and efficient pathways.

Key green chemistry approaches being explored include:

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. nih.gov This aligns with the principle of atom economy, a core concept in green chemistry. acs.org A concise and efficient three-component domino reaction has been developed for synthesizing polyfunctionalized indenopyridine derivatives, offering a pathway that avoids transition metals and uses simple starting materials under microwave irradiation. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times, increase product yields, and minimize the formation of side products compared to conventional heating methods. wisdomlib.org This technique has been effectively used in the synthesis of new indeno[1,2-c]pyrazoles, a related scaffold, demonstrating its potential for the efficient production of indenopyridinone derivatives. nih.gov

Solvent-Free and Greener Solvents : A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. mdpi.com Research into solvent-free methods, such as mechanochemical synthesis using ball milling, is gaining traction. wisdomlib.orgresearchgate.net Ball milling uses mechanical energy to drive chemical reactions, often without any solvent, making it an ecologically sound alternative. wisdomlib.org Where solvents are necessary, the focus is on using environmentally benign options like water or ethanol (B145695). acs.orgmdpi.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. acs.org This reduces waste and often leads to more selective reactions. Future routes will likely focus on employing biocatalysts, such as enzymes, which operate under mild conditions (room temperature, aqueous environments) and can offer high specificity, reducing the need for protecting groups. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

For the indenopyridinone framework, AI and ML can accelerate development in several ways:

Target Identification and Validation : AI algorithms can analyze vast biological datasets to identify and prioritize promising drug targets, which is a critical first step in drug discovery. nih.govpharmaceutical-technology.com

Virtual High-Throughput Screening (vHTS) : ML models can rapidly screen massive virtual libraries of compounds to identify potential "hit" molecules that are likely to bind to a specific biological target. nih.gov This significantly reduces the time and cost associated with physically synthesizing and testing thousands of molecules. pharmaceutical-technology.com

De Novo Drug Design : Generative AI models can design entirely new molecules, including novel indenopyridinone derivatives, with desired properties. pharmaceutical-technology.comresearchgate.net These models learn from existing chemical data to generate structures optimized for specific activities and safety profiles.

Property Prediction : AI and ML can predict the physicochemical properties, biological activity, and potential toxicity of new indenopyridinone compounds before they are synthesized. pharmaceutical-technology.comresearchgate.net This allows chemists to focus their efforts on the most promising candidates, improving the success rate of drug development. nih.gov

The synergy between AI/ML and traditional chemical synthesis creates a powerful cycle: AI designs novel compounds, which are then synthesized and tested. The experimental data is then fed back into the ML models to refine their predictive power, leading to a more efficient and targeted discovery process. nih.gov

Exploration of New Chemical Space within the Indeno[2,1-C]pyridinone Framework for Diverse Applications

The core structure of this compound serves as a "privileged scaffold." This means its chemical framework is versatile and can be modified to interact with a wide range of biological targets. nih.gov Expanding the chemical space around this core structure by synthesizing new analogs is a key strategy for discovering novel therapeutic agents.

Research has shown that derivatives of related indeno-fused heterocyclic systems possess a broad spectrum of biological activities. For instance, various indeno[1,2-b]quinoxaline and indeno[1,2-c]pyrazole derivatives have been synthesized and evaluated for their potential as:

Anticancer Agents : Many indenopyrazole derivatives have emerged as potent anticancer agents that act through multiple mechanisms, including the inhibition of various protein kinases like EGFR, PDGFR, and VEGFR-2, which are crucial in cancer cell growth and proliferation. nih.gov Similarly, pyridinyl-substituted indeno[2,1-c]quinoline derivatives have shown activity against human cancer cell lines of the breast (MCF-7), lung (H-460), and central nervous system (SF-268). researchgate.net

Enzyme Inhibitors : The indeno[1,2-b]pyrazine scaffold has been identified as a source of potent and selective inhibitors for deubiquitinating enzymes (DUBs), such as USP8. nih.gov DUBs are involved in cellular processes and have become attractive targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.

Anti-inflammatory Agents : By modifying related heterocyclic systems like pyrido[2,3-d]pyridazines, researchers have developed potent dual inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. rsc.org This suggests that indenopyridinone derivatives could also be designed to target pathways involved in inflammation.

Future research will focus on creating libraries of novel this compound derivatives by introducing a variety of substituents at different positions on the heterocyclic core. Techniques like 1,3-dipolar cycloaddition reactions are being used to create complex spiro-fused indenopyrrolizidine derivatives, further expanding the structural diversity and potential applications of this chemical family. bwise.kr The goal is to systematically explore how these structural modifications impact biological activity, leading to the identification of new lead compounds for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-9H-indeno[2,1-C]pyridin-9-one, and how do solvent-free conditions improve reaction efficiency?

The compound can be synthesized via multicomponent reactions using solid acid catalysts like Fe3O4@urea/HITh-SO3H magnetic nanoparticles (MNPs), which enhance reaction efficiency under solvent-free conditions. Key parameters include catalyst loading (0.03–0.05 mol%), temperature (80–100°C), and reactant stoichiometry. Solvent-free methods reduce purification steps and improve yields by minimizing side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths (e.g., C–C: 1.34–1.50 Å), angles (e.g., C–C–C: 105–125°), and crystal packing (monoclinic, space group P21/c). Complementary techniques include IR spectroscopy for functional group analysis (e.g., carbonyl stretch at ~1700 cm<sup>−1</sup>) and mass spectrometry for molecular weight confirmation (e.g., m/z = 346.78) .

Q. How can researchers ensure stability during storage and handling of this compound?

Store the compound in airtight containers under inert gas (e.g., argon) at −20°C to prevent degradation. Conduct periodic stability tests using HPLC or TLC to monitor purity. Avoid exposure to moisture or strong light, as chloro-substituted heterocycles are prone to hydrolysis and photodecomposition .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can predict binding affinities to target proteins (e.g., kinases) and electronic properties (HOMO-LUMO gaps). Pair these with molecular dynamics simulations to assess stability in biological environments. Validate predictions via in vitro assays, such as enzyme inhibition studies .

Q. How can contradictory data on catalytic efficiency in derivative synthesis be resolved?

Systematic optimization studies are required. For example, if Fe3O4-based MNPs show variable yields, compare reaction kinetics under different conditions (e.g., solvent vs. solvent-free, 70–120°C). Use design of experiments (DoE) frameworks to identify dominant variables (e.g., catalyst surface area, acid strength) and validate reproducibility across ≥3 independent trials .

Q. What strategies improve regioselectivity in functionalizing the indeno-pyridinone core?

Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated C–H activation) can enhance regioselectivity. For example, use directing groups (e.g., pyrimidine) to favor substitution at the 7-position. Monitor reaction progress with <sup>13</sup>C NMR to track intermediate formation .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Steric hindrance from the fused indeno ring reduces reactivity at the 9-position, while the electron-withdrawing chloro group at C7 activates adjacent sites for nucleophilic attack. Quantify effects via Hammett plots or Fukui indices derived from DFT calculations. Experimentally, compare Suzuki coupling yields using para-substituted boronic acids .

Methodological Guidance

Designing experiments to assess photophysical properties:
Use UV-Vis spectroscopy (λmax 250–400 nm) and fluorescence quenching assays to study electronic transitions. Correlate results with computational data (TD-DFT) to assign absorption bands. For time-resolved studies, employ transient absorption spectroscopy with femtosecond laser pulses .

Addressing low yields in scaled-up synthesis:
Optimize heat and mass transfer by transitioning from batch to flow chemistry. Use microreactors to maintain temperature homogeneity and reduce side reactions. Characterize intermediates in real-time via inline FTIR or Raman spectroscopy .

Interpreting conflicting bioactivity data across cell lines:
Conduct dose-response assays (IC50 values) and assess membrane permeability (e.g., PAMPA assay). Use proteomics to identify off-target interactions. Validate specificity via CRISPR knockouts of putative targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.